4-Bromo-1-cyclopropyl-5-methyl-1H-pyrazole
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Overview
Description
4-Bromo-1-cyclopropyl-5-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H9BrN2. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The compound is characterized by the presence of a bromine atom at the 4-position, a cyclopropyl group at the 1-position, and a methyl group at the 5-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropyl-5-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate precursors. For example, the reaction of 4-bromo-1H-pyrazole with cyclopropylmethyl ketone under basic conditions can yield the desired compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in substitution reactions, often in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-azido-1-cyclopropyl-5-methyl-1H-pyrazole or 4-thio-1-cyclopropyl-5-methyl-1H-pyrazole can be formed.
Oxidation Products: Pyrazole N-oxides are typical products of oxidation reactions.
Reduction Products: Dehalogenated pyrazoles are common products of reduction reactions.
Scientific Research Applications
4-Bromo-1-cyclopropyl-5-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropyl-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole: Differs in the position of the methyl group, which can influence its chemical properties.
4-Bromo-1-cyclopropyl-5-ethyl-1H-pyrazole: Contains an ethyl group instead of a methyl group, potentially altering its reactivity.
Uniqueness
4-Bromo-1-cyclopropyl-5-methyl-1H-pyrazole is unique due to the presence of both a cyclopropyl and a methyl group on the pyrazole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
4-bromo-1-cyclopropyl-5-methylpyrazole |
InChI |
InChI=1S/C7H9BrN2/c1-5-7(8)4-9-10(5)6-2-3-6/h4,6H,2-3H2,1H3 |
InChI Key |
MKJQQJNDTHQDSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CC2)Br |
Origin of Product |
United States |
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